An In-Depth Technical Guide to Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
An In-Depth Technical Guide to Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar structure and synthetic tractability have made it a cornerstone in the development of drugs targeting a wide array of diseases.[3] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (anxiolytic) feature this core, highlighting its significance in drug discovery.[1] This guide focuses on a specific, promising derivative: Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, providing a comprehensive overview of its synthesis, properties, and potential therapeutic applications. The strategic placement of the chloro, methyl, and ethyl carboxylate groups on the imidazo[1,2-a]pyridine framework presents unique opportunities for molecular interactions with biological targets, making it a compound of significant interest for further investigation.
Compound Profile: Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
| Property | Value | Source |
| CAS Number | 141517-48-8 | |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | |
| Molecular Weight | 238.67 g/mol | |
| IUPAC Name | ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | N/A |
Synthesis and Mechanism
The synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically follows a well-established route for this class of compounds, involving the condensation of a substituted 2-aminopyridine with an α-halo-β-ketoester. This reaction, a variation of the Hantzsch pyridine synthesis, provides a reliable and efficient method for constructing the fused bicyclic system.
General Synthetic Pathway
The core principle of this synthesis is the reaction between a nucleophilic aminopyridine and an electrophilic α-halo ketone derivative. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General synthetic route to the target compound.
Detailed Experimental Protocol
This protocol is a representative example based on established literature for similar imidazo[1,2-a]pyridine syntheses. Optimization may be required.
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Reaction Setup: To a solution of 6-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethyl 2-chloroacetoacetate (1.1 eq).
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-24 h) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
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Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl group at the 2-position, and a quartet and a triplet for the ethyl ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the imidazo[1,2-a]pyridine core, the methyl group, and the ethyl ester. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (238.67 g/mol ), along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching vibrations.
Therapeutic Potential and Biological Activity
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a broad range of biological activities. Derivatives of this core have shown significant promise as antitubercular and anticancer agents.[1][6]
Antitubercular Activity
Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1][7][8][9]
Mechanism of Action: A key mechanism of action for the antitubercular activity of imidazo[1,2-a]pyridines is the inhibition of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain.[10] This inhibition leads to a depletion of cellular ATP, ultimately resulting in bacterial cell death.[10]
Caption: Proposed mechanism of antitubercular action.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has also been extensively explored for its anticancer potential.[3][11][12] Derivatives have been shown to inhibit various cancer cell lines, including those of breast, lung, colon, and cervical cancer.[11][13]
Signaling Pathway Involvement: One of the key signaling pathways implicated in the anticancer activity of imidazo[1,2-a]pyridines is the PI3K/Akt/mTOR pathway.[11][14] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[13][14] Additionally, some derivatives have been found to induce apoptosis through the p53/Bax mitochondrial pathway.[15]
Caption: Imidazo[1,2-a]pyridines' role in cancer cell signaling.
Future Directions and Conclusion
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate represents a molecule of significant interest within the broader class of imidazo[1,2-a]pyridine derivatives. Its structural features suggest the potential for potent biological activity, particularly in the realms of antitubercular and anticancer drug discovery.
Future research should focus on:
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Detailed Biological Evaluation: Comprehensive screening of this specific compound against a panel of M. tuberculosis strains and various cancer cell lines is warranted to elucidate its specific activity profile.
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Mechanism of Action Studies: In-depth studies are required to determine the precise molecular targets and signaling pathways modulated by this compound.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the 5-chloro, 2-methyl, and 3-ethyl carboxylate positions will be crucial for optimizing potency and selectivity.
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![Chemical Structure of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](https://i.imgur.com/k4dE5Yp.png)
Figure 1: Structure of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate with IUPAC numbering for carbon atoms.
